molecular formula C24H24ClNO4 B11392334 12-Chloro-3-(2-methoxyphenethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one

12-Chloro-3-(2-methoxyphenethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one

Cat. No.: B11392334
M. Wt: 425.9 g/mol
InChI Key: CHHAEPBWOGZFAD-UHFFFAOYSA-N
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Description

    12-Chloro-3-(2-methoxyphenethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one: , is a heterocyclic compound.

  • It belongs to the coumarin family, which includes over 1300 derivatives found in nature, mainly in green plants, fungi, and bacteria.
  • Synthetic coumarins have diverse biological properties, making them valuable for medicinal and industrial applications.
  • Preparation Methods

      Synthetic Routes: One efficient method involves alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide, followed by reaction with various sodium azides.

      Industrial Production: Industrial-scale synthesis methods may vary, but they typically involve modifications of these core reactions.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents depend on the desired modification. For example, oxidation may involve peracids, while reduction could use metal hydrides.

      Major Products: These reactions yield derivatives with altered functional groups or positions on the coumarin ring.

  • Scientific Research Applications

      Chemistry: Used as building blocks in organic synthesis due to their diverse reactivity.

      Biology: Investigated for anti-HIV, anticancer, anti-microbial, and antioxidant properties.

      Medicine: Some coumarins act as anti-coagulants (e.g., warfarin) or have anti-inflammatory effects.

      Industry: Coumarins find applications in perfumes, fabric conditioners, and other products.

  • Mechanism of Action

      Targets: The exact molecular targets vary, but some coumarins interact with enzymes, receptors, or cellular pathways.

      Pathways: For example, anti-HIV coumarins may inhibit viral enzymes, while anticancer coumarins affect cell cycle regulation.

  • Comparison with Similar Compounds

    Remember that this compound’s properties and applications continue to be an active area of research, and further studies may reveal additional insights

    Properties

    Molecular Formula

    C24H24ClNO4

    Molecular Weight

    425.9 g/mol

    IUPAC Name

    12-chloro-3-[2-(2-methoxyphenyl)ethyl]-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one

    InChI

    InChI=1S/C24H24ClNO4/c1-28-21-9-5-2-6-15(21)10-11-26-13-19-22-18(12-20(25)23(19)29-14-26)16-7-3-4-8-17(16)24(27)30-22/h2,5-6,9,12H,3-4,7-8,10-11,13-14H2,1H3

    InChI Key

    CHHAEPBWOGZFAD-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=CC=C1CCN2CC3=C4C(=CC(=C3OC2)Cl)C5=C(CCCC5)C(=O)O4

    Origin of Product

    United States

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